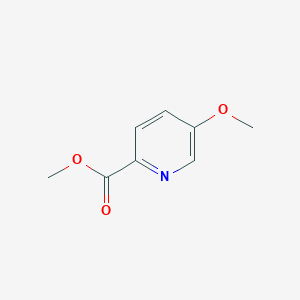

Methyl 5-methoxypyridine-2-carboxylate

描述

Historical Context and Significance of Pyridine (B92270) Derivatives in Organic Chemistry

The history of pyridine derivatives dates back to the 19th century, with the initial isolation of pyridine from coal tar. chemicalbook.com The structural elucidation of pyridine, a six-membered aromatic ring containing one nitrogen atom, was a significant milestone that opened the door to understanding a vast family of related compounds. acs.org Pyridine's structure is analogous to benzene, with one CH group replaced by a nitrogen atom, which imparts distinct chemical properties. chemicalbook.comacs.org

Over the years, pyridine derivatives have become recognized as "privileged scaffolds" in medicinal chemistry. nih.gov This status is due to their prevalence in a multitude of bioactive compounds, including vitamins like niacin and pyridoxine (B80251), coenzymes such as NAD and NADP, and a wide range of alkaloids. chemicalbook.com The pyridine motif is a key component in over 7,000 existing drug molecules, highlighting its immense significance in the pharmaceutical industry. acs.org The versatility of the pyridine ring allows for substitutions at various positions, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of molecules. researchgate.net

Overview of Pyridine Carboxylates as Building Blocks in Heterocyclic Synthesis

Within the broad class of pyridine derivatives, pyridine carboxylates—pyridines bearing one or more carboxylate functional groups—are particularly valuable as synthetic intermediates. google.com These compounds serve as versatile building blocks for the construction of more complex heterocyclic systems. The presence of both the pyridine ring and the carboxylate group offers multiple reactive sites for chemical modification.

Pyridine dicarboxylic acids, for instance, are widely used in the formation of metal-coordination polymers, where they can bridge metal ions in various ways to create diverse structural topologies. hmdb.ca The carboxylate moiety can be readily converted into other functional groups such as amides, esters, and alcohols, further expanding their synthetic utility. This reactivity makes pyridine carboxylates essential starting materials in the synthesis of pharmaceuticals, agrochemicals, and functional materials. myskinrecipes.com

Importance of Structural Diversity within Pyridine Scaffolds for Advanced Applications

The substituent-bearing capacity at multiple positions on the pyridine ring has been instrumental in sharpening the potency of drug candidates and improving their pharmacokinetic profiles. researchgate.net This structural versatility is a key reason why pyridine-based frameworks are consistently found in FDA-approved drugs. nih.gov In materials science, the tailored functionalization of pyridine scaffolds is used to create ligands for catalysts, components of light-emitting diodes, and other advanced materials with specific electronic and optical properties. orgsyn.org The continuous development of new synthetic methodologies to access diverse pyridine derivatives remains an active and important area of chemical research. acs.org

属性

IUPAC Name |

methyl 5-methoxypyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-11-6-3-4-7(9-5-6)8(10)12-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPTCNXIVWLMWQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(C=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00558435 | |

| Record name | Methyl 5-methoxypyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00558435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29681-39-8 | |

| Record name | Methyl 5-methoxypyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00558435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for Methyl 5 Methoxypyridine 2 Carboxylate

Precursor-Based Synthetic Strategies

Synthesis from 5-Methoxy-2-methylpyridine through Oxidation Pathways

A primary and economically viable route to Methyl 5-methoxypyridine-2-carboxylate begins with the precursor 5-Methoxy-2-methylpyridine. This strategy hinges on the selective oxidation of the methyl group at the 2-position of the pyridine (B92270) ring to a carboxylic acid, which is then subsequently esterified. The methyl group attached to the pyridine ring is susceptible to oxidation by strong oxidizing agents, a reaction analogous to the oxidation of alkylbenzenes. masterorganicchemistry.com

Potassium permanganate (B83412) (KMnO4) is a powerful and commonly employed oxidizing agent for converting alkyl side chains on aromatic rings to carboxylic acids. masterorganicchemistry.comwikipedia.org In this specific synthesis, 5-Methoxy-2-methylpyridine is treated with potassium permanganate, typically in an aqueous solution. The reaction proceeds by attacking the benzylic-like hydrogens of the methyl group, leading to the formation of 5-Methoxypyridine-2-carboxylic acid. wikipedia.orgresearchgate.net The reaction is generally performed under neutral or alkaline conditions. nitrkl.ac.in The permanganate ion (MnO4⁻) is reduced in the process, often forming manganese dioxide (MnO₂) as a brown precipitate. nitrkl.ac.in

This method is well-established for the oxidation of picolines (methylpyridines) to their corresponding picolinic acids. wikipedia.org

While potassium permanganate is an effective oxidant, the reaction conditions must be carefully controlled to optimize the yield of the desired carboxylic acid and prevent unwanted side reactions.

Key considerations include:

Temperature: The oxidation is typically carried out at elevated temperatures to ensure a reasonable reaction rate. However, excessively high temperatures can lead to decarboxylation of the product or further degradation of the pyridine ring, resulting in the formation of tars and lower yields. bme.hu

pH: The pH of the reaction medium is crucial. Permanganate is a very strong oxidant, and its reactivity is pH-dependent. nitrkl.ac.in Reactions are often run in neutral or slightly alkaline solutions. Strongly acidic conditions can lead to the degradation of the starting material, while strongly basic conditions might alter the reaction pathway. doi.orgjapsonline.com

Stoichiometry: The molar ratio of the oxidant to the substrate must be carefully controlled. An insufficient amount of KMnO₄ will result in incomplete conversion, while a large excess can promote over-oxidation and side reactions.

Reaction Time: Adequate time must be allowed for the reaction to go to completion. Monitoring the reaction progress, for instance by observing the disappearance of the purple permanganate color, is essential.

By carefully managing these parameters, the oxidation of 5-Methoxy-2-methylpyridine can be a high-yielding step in the synthesis of the target ester.

Derivatization from 5-Methoxypyridine-2-carboxylic Acid

An alternative and direct synthetic approach starts from 5-Methoxypyridine-2-carboxylic acid. This method involves the direct conversion of the carboxylic acid functional group into a methyl ester. This is a common and fundamental transformation in organic synthesis.

The most common method for this transformation is the Fischer-Speier esterification. organic-chemistry.orglibretexts.org This reaction involves heating the carboxylic acid with an excess of the alcohol (in this case, methanol) in the presence of a strong acid catalyst. masterorganicchemistry.commasterorganicchemistry.com

Reaction Conditions and Catalysis:

Alcohol: Methanol (B129727) is used as both the reactant and often as the solvent, ensuring it is present in large excess. Using a large excess of the alcohol helps to drive the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle. libretexts.orgmasterorganicchemistry.com

Catalyst: Strong Brønsted acids are typically used as catalysts. Common choices include concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). masterorganicchemistry.commdpi.comresearchgate.net The acid protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic methanol. masterorganicchemistry.commdpi.com

Temperature: The reaction mixture is usually heated to reflux to increase the reaction rate. chemguide.co.uk

Water Removal: The Fischer esterification is a reversible reaction where water is produced as a byproduct. masterorganicchemistry.commasterorganicchemistry.com To achieve high yields, it is often necessary to remove the water as it is formed, for example, by azeotropic distillation or by using a dehydrating agent.

The mechanism involves protonation of the carbonyl, nucleophilic attack by methanol, proton transfer, and subsequent elimination of water to form the ester. masterorganicchemistry.com A patent describes a cyclic process for manufacturing esters of pyridine carboxylic acids, highlighting the industrial relevance of this esterification method. google.com

| Parameter | Condition | Purpose |

| Reactant | 5-Methoxypyridine-2-carboxylic acid | Starting material |

| Reagent | Methanol (large excess) | Acts as reactant and solvent; drives equilibrium |

| Catalyst | H₂SO₄, TsOH, or other strong acids | Activates the carbonyl group for nucleophilic attack |

| Temperature | Reflux | Increases the rate of reaction |

| Byproduct Removal | Removal of water | Drives the equilibrium towards ester formation |

Routes from Halogenated Pyridine Precursors

Syntheses starting from halogenated pyridine precursors offer a versatile alternative. Compounds such as 2-bromo-5-methoxypyridine (B47582) or 2-chloro-5-methoxypyridine (B151447) serve as valuable intermediates that can be functionalized to introduce the desired carboxylate group. chemicalbook.cominnospk.com These precursors are particularly useful in transition-metal-catalyzed cross-coupling reactions. innospk.com

A plausible route involves the carbonylation of a halo-pyridine. For instance, 2-bromo-5-methoxypyridine can be subjected to a palladium-catalyzed carbonylation reaction. innospk.com In this process, the pyridine derivative is treated with carbon monoxide (CO) and methanol in the presence of a palladium catalyst and a base.

The general scheme for this transformation is: C₆H₄(OCH₃)(Br)N + CO + CH₃OH --(Pd catalyst, Base)--> C₆H₄(OCH₃)(COOCH₃)N

This method allows for the direct introduction of the methoxycarbonyl group at the 2-position of the pyridine ring. The choice of catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), ligand, base, and reaction conditions (temperature, CO pressure) is critical for achieving high yields and selectivity. Halogenated pyridines are key intermediates in the synthesis of various pharmaceutical and agrochemical compounds. google.comgoogleapis.comscispace.comchemimpex.com

Methoxylation of 2-Chloronicotinic Acid Derivatives

A common and effective strategy for the synthesis of this compound involves the nucleophilic substitution of a chlorine atom from a pyridine ring. This process typically begins with a 2-chloronicotinic acid derivative, such as Methyl 2-chloronicotinate. chemimpex.comnih.gov The synthesis can be conceptualized in two main steps: the esterification of 2-chloronicotinic acid followed by methoxylation.

The initial step is the conversion of 2-chloronicotinic acid to its methyl ester, Methyl 2-chloronicotinate. tcichemicals.com This esterification is a standard procedure in organic chemistry. Following the formation of the methyl ester, the crucial methoxylation step is performed. This involves a nucleophilic aromatic substitution (SNAr) reaction where the chlorine atom at the 2-position is displaced by a methoxide (B1231860) group. Sodium methoxide is a common reagent for this transformation, acting as a potent nucleophile. The electron-withdrawing nature of the adjacent ester group at the 2-position and the nitrogen atom in the pyridine ring facilitates this substitution by stabilizing the negatively charged intermediate (Meisenheimer complex).

| Step | Starting Material | Reagent(s) | Product |

| 1 | 2-Chloronicotinic acid | Methanol, Acid catalyst | Methyl 2-chloronicotinate |

| 2 | Methyl 2-chloronicotinate | Sodium methoxide | This compound |

Regioselective Nucleophilic Aromatic Substitution Approaches

The synthesis of this compound via nucleophilic aromatic substitution (SNAr) is governed by the principles of regioselectivity. nih.govresearchgate.net In a pyridine ring, the positions ortho and para to the ring nitrogen (positions 2, 4, and 6) are electron-deficient and thus activated towards nucleophilic attack. The presence of an electron-withdrawing group, such as a carboxylate, further enhances this activation.

For a precursor like a dihalopyridine carboxylate, the choice of the leaving group and the position of the electron-withdrawing group will direct the incoming nucleophile. In the synthesis of the target molecule, a precursor such as methyl 5-bromo-2-chloropyridine-carboxylate could theoretically be used. The methoxide ion would preferentially attack the 2-position due to the strong activation provided by the ring nitrogen and the adjacent carboxylate group. The regioselectivity of SNAr reactions is a critical consideration in the strategic planning of synthesizing substituted pyridines. chemrxiv.org

Palladium-Catalyzed Alkoxycarbonylation Strategies

An alternative advanced approach is the use of palladium-catalyzed alkoxycarbonylation. nih.govru.nl This method is a powerful tool for converting aryl halides or triflates into esters. kyoto-u.ac.jpnih.gov To synthesize this compound using this strategy, a suitable precursor would be 2-bromo-5-methoxypyridine.

The catalytic cycle for this reaction typically involves the following key steps:

Oxidative Addition: A Palladium(0) complex reacts with the 2-bromo-5-methoxypyridine, inserting the palladium into the carbon-bromine bond to form a Pd(II) species.

CO Insertion: A molecule of carbon monoxide coordinates to the palladium center and then inserts into the palladium-carbon bond, forming an acyl-palladium complex.

Reductive Elimination: The acyl-palladium complex reacts with methanol. This step, often referred to as alcoholysis, results in the formation of the methyl ester product and regenerates a palladium species that can be reduced back to the active Pd(0) catalyst to continue the cycle.

This methodology is valued for its high functional group tolerance and its ability to be performed under relatively mild conditions.

| Precursor | Catalyst System | CO Source | Alcohol | Product |

| 2-Bromo-5-methoxypyridine | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | Carbon monoxide (gas) | Methanol | This compound |

Synthesis from Related Pyridine Carboxylates

Methyl 5-hydroxypyridine-2-carboxylate as a Precursor

A straightforward synthetic route involves the O-methylation of Methyl 5-hydroxypyridine-2-carboxylate. medchemexpress.comchemicalbook.com This precursor already contains the required carbon skeleton and the ester functionality. The synthesis of the precursor itself can be achieved by the esterification of 5-hydroxypyridine-2-carboxylic acid using methanol in the presence of an acid catalyst like sulfuric acid. chemicalbook.com

Once Methyl 5-hydroxypyridine-2-carboxylate is obtained, the phenolic hydroxyl group at the 5-position can be converted to a methoxy (B1213986) group. This is a classic Williamson ether synthesis. The reaction is typically carried out by first deprotonating the hydroxyl group with a suitable base (e.g., sodium hydride, potassium carbonate) to form a more nucleophilic phenoxide. This is then followed by the addition of a methylating agent, such as methyl iodide or dimethyl sulfate (B86663), which undergoes an SN2 reaction with the phenoxide to yield the desired this compound.

| Starting Material | Reagent(s) | Base | Product |

| Methyl 5-hydroxypyridine-2-carboxylate | Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄) | K₂CO₃ or NaH | This compound |

Derivatization of Methyl 4-methoxypyridine-2-carboxylate

The conversion of Methyl 4-methoxypyridine-2-carboxylate to this compound is not a direct isomerization but would require a multi-step synthetic sequence. Such a transformation highlights advanced derivatization strategies. A hypothetical pathway could involve:

Demethylation: Cleavage of the methyl ether at the 4-position to yield Methyl 4-hydroxypyridine-2-carboxylate.

Conversion of Hydroxyl to a Leaving Group: The hydroxyl group could be converted into a better leaving group, for example, a triflate.

Nucleophilic Substitution/Rearrangement: A more complex series of reactions to introduce a hydroxyl or methoxy group at the 5-position, possibly involving ring-opening and closing, or a multi-step substitution and elimination/addition sequence.

This pathway is considerably more complex than the other described methods and would likely be employed only in specific research contexts where the 4-methoxy isomer is a readily available starting material and other precursors are not.

Advanced Synthetic Transformations and Functionalization

This compound can serve as a versatile building block for the synthesis of more complex molecules. The functional groups present—the methyl ester and the methoxy group on the pyridine ring—offer sites for further chemical modification.

Suzuki Cross-Coupling Reactions for Pyridine Derivatives

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaromatic compounds. nih.govcdnsciencepub.com This palladium-catalyzed reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. cdnsciencepub.comnih.gov In the context of synthesizing pyridine derivatives, this reaction allows for the introduction of aryl or other organic substituents onto the pyridine ring.

For the synthesis of a molecule like this compound, a Suzuki coupling strategy could be envisioned where a suitably functionalized pyridine halide is coupled with a methoxy-containing boronic acid, or vice-versa. The versatility of this reaction allows for a modular approach, enabling the synthesis of a wide array of substituted pyridines by varying the coupling partners. nih.gov The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are critical for achieving high yields and selectivity. nih.gov Recent advancements have expanded the scope of Suzuki couplings to include non-traditional electrophiles, such as pyridine-2-sulfonyl fluorides, further increasing the synthetic utility of this method. cdnsciencepub.com

| Reaction Component | Role | Common Examples |

| Electrophile | Pyridine core precursor | 2-halopyridines, Pyridine-2-sulfonyl fluoride |

| Nucleophile | Boron-containing coupling partner | Arylboronic acids, Heteroarylboronic esters |

| Catalyst | Facilitates the C-C bond formation | Pd(dppf)Cl2, Pd(PPh3)4 |

| Base | Activates the boronic acid | Na2CO3, K2CO3, Et3N |

| Solvent | Reaction medium | Dioxane, Toluene, DME, Ethanol/Water mixtures |

Amidation Reactions of the Carboxylate Group

The carboxylate group of this compound is a key functional handle for derivatization, most commonly through amidation. This reaction involves coupling the carboxylic acid (obtained from the hydrolysis of the methyl ester) or the ester directly with an amine to form an amide bond.

Modern amidation protocols often employ coupling agents to activate the carboxylic acid, facilitating the reaction with the amine. nih.govorganic-chemistry.org Reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), in combination with a non-nucleophilic base like Hünig's base (N,N-diisopropylethylamine), are highly efficient for this transformation. organic-chemistry.orgresearchgate.net This method is notable for its mild reaction conditions and broad substrate scope, allowing the coupling of various amines with the pyridine-2-carboxylate core. nih.gov Such reactions are generally efficient, often completed within a few hours at room temperature, and produce the desired amides in good to excellent yields. researchgate.net This pathway is crucial for creating libraries of compounds for biological screening, as the amide linkage is a common feature in many pharmaceuticals. nih.gov

Decarboxylation Pathways and Derivatives

Decarboxylation, the removal of a carboxyl group with the release of carbon dioxide, is a fundamental reaction for modifying carboxylic acids and their derivatives. researchgate.net For pyridine-2-carboxylic acids, the parent acids of esters like this compound, decarboxylation can be thermally or catalytically induced. nih.gov The mechanism of decarboxylation for picolinic acid (pyridine-2-carboxylic acid) and its derivatives is influenced by the reaction conditions, particularly the pH. researchgate.netcdnsciencepub.com

In aqueous solutions, the reaction can proceed through different pathways depending on the protonation state of the molecule. cdnsciencepub.com The zwitterionic form of the acid can decarboxylate to form an ylide intermediate. researchgate.netcdnsciencepub.com Substituents on the pyridine ring can significantly affect the rate of decarboxylation. Both electron-withdrawing and electron-releasing groups at the 3-position have been shown to accelerate the reaction, potentially by influencing the stability of the transition state or by causing steric hindrance that weakens the bond between the carboxyl group and the pyridine ring. cdnsciencepub.com While this reaction removes the carboxylate functionality, it provides a route to 5-methoxypyridine from its corresponding carboxylic acid, which can be a valuable synthetic intermediate.

Hydrolysis of Nitrile Derivatives to Carboxylic Acids

A common synthetic route to carboxylic acids is through the hydrolysis of a nitrile (–C≡N) group. This transformation can be a key step in the synthesis of 5-methoxypyridine-2-carboxylic acid, the direct precursor to this compound. The starting material for this step would be 5-methoxypyridine-2-carbonitrile. scbt.com

The hydrolysis of the nitrile can be performed under either acidic or basic conditions. Acid-catalyzed hydrolysis typically involves heating the nitrile with an aqueous solution of a strong acid, such as sulfuric or hydrochloric acid. The reaction proceeds through a protonated intermediate, which is then attacked by water. Base-catalyzed hydrolysis, often using sodium or potassium hydroxide (B78521), involves the nucleophilic attack of a hydroxide ion on the nitrile carbon. Both methods ultimately yield the corresponding carboxylic acid after workup. The choice between acidic and basic conditions often depends on the stability of other functional groups present in the molecule. This method provides a reliable pathway to the carboxylic acid, which can then be esterified to yield the target compound, this compound.

Oxyfunctionalization of Pyridine Derivatives through Biocatalysis

Biocatalysis offers an environmentally friendly alternative to traditional chemical synthesis for introducing functional groups onto molecules. researchgate.net The oxyfunctionalization of pyridine derivatives, which is the introduction of an oxygen-containing group such as a hydroxyl (–OH), can be achieved using whole-cell biocatalysts or isolated enzymes. researchgate.net

Microorganisms like Burkholderia sp. MAK1 have demonstrated the ability to hydroxylate various pyridine derivatives. researchgate.net These biocatalytic systems can exhibit high regioselectivity, meaning they can introduce the functional group at a specific position on the pyridine ring. For a precursor to this compound, a biocatalytic hydroxylation step could be employed to introduce the hydroxyl group at the 5-position of a pyridine-2-carboxylate scaffold. This newly introduced hydroxyl group could then be methylated in a subsequent chemical step to yield the desired methoxy group. This approach is a key component of green chemistry, as it often operates under mild conditions (ambient temperature and pressure, neutral pH) and can reduce the need for protecting groups and hazardous reagents. researchgate.net

Green Chemistry Approaches and Sustainable Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.in In the synthesis of pyridine derivatives, these principles are increasingly being applied to develop more sustainable and environmentally benign methodologies. researchgate.net

Key green chemistry strategies include the use of safer solvents (or solvent-free conditions), microwave-assisted synthesis to reduce reaction times and energy consumption, and the development of one-pot multicomponent reactions that increase efficiency and minimize waste. nih.govresearchgate.net Catalytic methods are inherently greener than stoichiometric reactions as they reduce waste. rasayanjournal.co.in The development of efficient and recyclable catalysts is a major focus in this area. nih.gov

Continuous Flow Processes for Industrial Production

Continuous flow chemistry is emerging as a powerful technology for the industrial production of fine chemicals and pharmaceuticals, offering significant advantages over traditional batch processing. nih.govresearchgate.net In a flow process, reagents are continuously pumped through a reactor, where they mix and react. The product stream is then collected at the outlet.

This methodology offers several benefits that align with the principles of green chemistry. These include enhanced heat and mass transfer, improved safety due to the small reaction volumes at any given time, and greater consistency and product quality. researchgate.net Flow chemistry allows for the seamless integration of multiple reaction and purification steps into a single, automated process. nih.gov For the synthesis of this compound, a continuous flow setup could be designed to perform key steps, such as coupling reactions or functional group modifications, in a more efficient, scalable, and sustainable manner compared to conventional batch methods. lookchem.com

Minimizing Waste and Energy Consumption in Pyridine Carboxylate Synthesis

The synthesis of pyridine carboxylates, including this compound, presents opportunities for the implementation of green chemistry principles to minimize waste and reduce energy consumption. researchgate.netnih.gov The fine and specialty chemical industries, where such compounds are often produced, are increasingly focusing on sustainable practices to lessen their environmental impact and improve economic viability. numberanalytics.comlongdom.org

Waste Minimization Strategies:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle of green chemistry. Multi-component reactions, where three or more reactants are combined in a single step to form the product, are excellent examples of atom-economical processes that can be applied to the synthesis of complex pyridine derivatives. rsc.org

Solvent Selection: Traditional organic solvents often contribute significantly to the waste generated in a chemical process and can have negative environmental and health impacts. The use of greener solvents, such as water, supercritical fluids, or ionic liquids, is a key area of focus. researchgate.net Solvent-free reactions, where the reactants are mixed directly, represent an ideal scenario for waste reduction. rsc.org

Renewable Feedstocks: Exploring the use of renewable starting materials, potentially derived from biomass, can further enhance the sustainability of pyridine carboxylate synthesis. ukri.org

Energy Consumption Reduction Strategies:

Process Optimization: A thorough analysis and optimization of reaction parameters such as temperature, pressure, and reaction time can lead to significant energy savings. numberanalytics.comblazingprojects.com Design of Experiments (DoE) is a powerful statistical tool used in the pharmaceutical and fine chemical industries to efficiently optimize chemical processes. acs.org

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a valuable tool in green chemistry for accelerating reaction rates, often leading to higher yields in shorter reaction times and with lower energy consumption compared to conventional heating methods. nih.gov This technique has been successfully applied to the synthesis of various pyridine derivatives. researchgate.net

Catalyst Selection: The choice of catalyst can also influence the energy requirements of a reaction. Highly active catalysts can enable reactions to proceed at lower temperatures and pressures, thereby reducing energy consumption. numberanalytics.com

Process Intensification: This approach aims to develop smaller, more efficient, and safer production processes. Techniques such as continuous flow reactors can offer better heat and mass transfer, leading to improved energy efficiency compared to traditional batch processes.

By integrating these strategies, the synthesis of this compound and other pyridine derivatives can be made more sustainable, aligning with the broader goals of green and efficient chemical manufacturing. longdom.org

Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of individual atoms.

¹H NMR Spectral Analysis: Chemical Shifts and Coupling Patterns for Pyridine (B92270) Protons and Methoxy (B1213986) Groups

For Methyl 5-methoxypyridine-2-carboxylate, the ester methyl group would introduce an additional singlet, typically observed in the range of δ 3.5-4.0 ppm. The chemical shifts of the pyridine protons are influenced by the electronic effects of both the methoxy and the methyl carboxylate groups. The precise chemical shifts and coupling patterns would allow for the unambiguous assignment of each proton on the pyridine ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Pyridine H-3 | ~7.5 | dd | ~8.8, ~3.0 |

| Pyridine H-4 | ~8.1 | d | ~8.8 |

| Pyridine H-6 | ~8.4 | d | ~3.0 |

| 5-Methoxy (-OCH₃) | ~3.9 | s | - |

| Ester Methyl (-COOCH₃) | ~3.8 | s | - |

Note: These are predicted values based on related structures and general principles of NMR spectroscopy.

¹³C NMR Spectral Analysis: Carbon Environments within the Pyridine Ring and Ester Moiety

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts of the carbon atoms in the pyridine ring are influenced by the nitrogen atom and the substituents. The carbon attached to the nitrogen (C2 and C6) typically resonates at a lower field compared to the other carbons. The presence of the electron-donating methoxy group at the C5 position will cause an upfield shift for C5 and the ortho/para carbons, while the electron-withdrawing ester group at the C2 position will cause a downfield shift for C2 and the surrounding carbons. The carbonyl carbon of the ester group is expected to appear at a significantly downfield chemical shift, typically in the range of 160-180 ppm. The carbons of the methoxy and methyl ester groups will appear at higher fields.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C2 | ~148 |

| C3 | ~122 |

| C4 | ~139 |

| C5 | ~155 |

| C6 | ~115 |

| Carbonyl (C=O) | ~165 |

| 5-Methoxy (-OCH₃) | ~56 |

| Ester Methyl (-COOCH₃) | ~53 |

Note: These are predicted values based on related structures and general principles of NMR spectroscopy.

Two-Dimensional NMR Techniques for Comprehensive Structural Assignment

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in the complete and unambiguous assignment of all proton and carbon signals.

A COSY experiment would reveal the coupling relationships between adjacent protons on the pyridine ring, confirming their connectivity. For instance, correlations would be expected between the H-3 and H-4 protons, and between the H-4 and H-3 protons.

An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of the protonated carbons of the pyridine ring (C3, C4, and C6) and the carbons of the methoxy and methyl ester groups.

The HMBC experiment shows correlations between protons and carbons that are two or three bonds apart. This technique is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as C2 and C5, and the carbonyl carbon of the ester group. For example, the protons of the ester methyl group would show a correlation to the carbonyl carbon, and the H-3 proton would show correlations to C2, C4, and C5.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including IR and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes.

Vibrational Mode Assignment for Ester Carbonyl, Pyridine Ring, and Methoxy Group

The vibrational spectrum of this compound is characterized by the absorption bands corresponding to the vibrations of its constituent functional groups.

Ester Carbonyl Group (C=O): A strong absorption band corresponding to the C=O stretching vibration is expected in the IR spectrum, typically in the region of 1720-1740 cm⁻¹. This is a characteristic peak for ester carbonyls.

Pyridine Ring: The pyridine ring exhibits several characteristic vibrational modes. The C=C and C=N stretching vibrations usually appear in the region of 1400-1600 cm⁻¹. Ring breathing modes, which involve the expansion and contraction of the entire ring, are also observed at lower frequencies. The substitution pattern on the pyridine ring influences the exact positions of these bands.

Methoxy Group (C-O-C): The methoxy group will show characteristic C-O stretching vibrations. The asymmetric C-O-C stretching is typically observed around 1250 cm⁻¹, while the symmetric stretch appears at a lower frequency, around 1040 cm⁻¹. The C-H stretching vibrations of the methyl group will be observed in the 2850-3000 cm⁻¹ region.

FT-IR and FT-Raman Techniques for Compound Characterization

Both Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy provide complementary information for the characterization of this compound.

FT-IR spectroscopy is particularly sensitive to polar bonds, making the C=O stretching of the ester group a very prominent feature in the spectrum. The various C-H and C-O stretching and bending vibrations would also be clearly visible.

FT-Raman spectroscopy , on the other hand, is more sensitive to non-polar bonds and symmetric vibrations. Therefore, the vibrations of the pyridine ring and the C-C bonds would be more prominent in the FT-Raman spectrum. The combination of both techniques allows for a more complete assignment of the vibrational modes of the molecule. While specific experimental spectra for this compound are not detailed in the provided search results, computational studies on similar pyridine derivatives have shown good agreement between calculated and experimental vibrational frequencies, aiding in the detailed assignment of the observed bands. nih.gov

Table 3: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| Ester | C=O Stretch | 1720-1740 |

| Pyridine Ring | C=C, C=N Stretch | 1400-1600 |

| Methoxy | Asymmetric C-O-C Stretch | ~1250 |

| Methoxy | Symmetric C-O-C Stretch | ~1040 |

| Methyl C-H | Stretch | 2850-3000 |

Note: These are general frequency ranges for the specified functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is an analytical technique that measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The resulting spectrum can provide information about the electronic structure of a compound.

The UV-Vis absorption spectrum of a compound is influenced by the solvent in which it is dissolved. Solvents are broadly classified as protic (containing a hydrogen atom attached to an electronegative atom, e.g., methanol) and aprotic (lacking such a hydrogen, e.g., chloroform). mdpi.com The interaction between the solute and solvent molecules can alter the energy levels of the electronic states, leading to shifts in the absorption maxima (λmax). mdpi.com

Studying the absorption spectra of this compound in a range of protic and aprotic solvents would reveal insights into the nature of its electronic transitions (e.g., n→π* or π→π*) and the polarity of its ground and excited states. However, no experimental or theoretical studies detailing these spectra for the specified compound are available in the scientific literature.

Solvatochromism is the phenomenon where the color of a solution changes due to a change in the solvent. This is a direct consequence of the solvent's effect on the electronic transitions of the solute molecule. qu.edu.qa A bathochromic shift (red shift) indicates a shift to longer wavelengths, while a hypsochromic shift (blue shift) is a shift to shorter wavelengths. These shifts are dependent on the polarity and hydrogen bonding capabilities of the solvent and the nature of the electronic transition. nih.gov

Analyzing the solvent effects on the electronic transitions of this compound would involve correlating the observed spectral shifts with solvent polarity scales. This would help in understanding the change in dipole moment of the molecule upon electronic excitation. Regrettably, no such studies have been reported for this compound.

The basicity of the nitrogen atom in the pyridine ring of this compound allows it to be protonated in acidic solutions. The protonation constant (pKa) is a measure of the strength of this basicity. UV-Vis spectroscopy is a common method for determining pKa values. mdpi.com By recording the absorption spectra of the compound at various pH values, the equilibrium between the neutral and protonated forms can be monitored. researchgate.net The pKa can then be determined from the plot of absorbance versus pH.

This analysis would provide a quantitative measure of the influence of the methoxy and methyl carboxylate substituents on the basicity of the pyridine nitrogen. Despite the utility of this information, no studies on the pH-dependent absorption spectra and pKa determination for this compound have been published.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is widely used for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, typically to four or more decimal places. mdpi.com This high precision allows for the unambiguous determination of the elemental formula of a compound, as each formula has a unique exact mass based on the specific isotopes of its constituent atoms.

For this compound, the expected molecular formula is C₈H₉NO₃. HRMS would be used to confirm this by comparing the experimentally measured exact mass with the theoretically calculated mass. This is a standard characterization technique in chemical synthesis. mdpi.com However, a specific HRMS report for this compound was not found in the surveyed literature.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Detection

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for determining the molecular weight of polar molecules like this compound. In a typical ESI-MS experiment, the compound would be dissolved in a suitable solvent and introduced into the mass spectrometer. The process would generate protonated molecules, [M+H]⁺. The expected monoisotopic mass of this compound (C₈H₉NO₃) is 167.0582 g/mol . Therefore, the ESI-MS spectrum would be expected to show a prominent peak corresponding to the protonated molecule at an m/z (mass-to-charge ratio) of approximately 168.0655.

| Ion | Formula | Calculated m/z |

| [M+H]⁺ | [C₈H₁₀NO₃]⁺ | 168.0655 |

| [M+Na]⁺ | [C₈H₉NNaO₃]⁺ | 190.0475 |

| [2M+H]⁺ | [C₁₆H₁₉N₂O₆]⁺ | 335.1238 |

This table represents theoretical data for this compound based on its chemical formula.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) provides deeper structural insights by fragmenting the isolated molecular ion and analyzing the resulting fragment ions. By inducing fragmentation of the [M+H]⁺ ion of this compound, characteristic neutral losses and fragment ions would be observed, allowing for the confirmation of its structure. Common fragmentation pathways for similar aromatic esters and methoxy-substituted pyridines could be anticipated. For instance, the loss of the methyl group from the ester (•CH₃) or the methoxy group (•CH₃), as well as the loss of methanol (B129727) (CH₃OH) or formaldehyde (B43269) (CH₂O), are plausible fragmentation patterns. The cleavage of the ester group could lead to the formation of a pyridinyl cation. Analyzing these fragmentation patterns is a key step in the unequivocal identification of the compound.

X-ray Crystallography and Solid-State Characterization

While mass spectrometry provides information about the molecule in the gas phase, X-ray crystallography reveals the precise three-dimensional arrangement of atoms in the solid state.

Single Crystal X-ray Diffraction for Definitive Molecular and Crystal Structure Elucidation

To date, the specific single crystal X-ray diffraction data for this compound has not been reported in publicly accessible crystallographic databases. However, if suitable crystals were grown, this technique would provide definitive proof of its molecular structure. The analysis would yield precise bond lengths, bond angles, and torsion angles, confirming the connectivity of the atoms and the planarity of the pyridine ring. Furthermore, it would reveal the conformation of the methoxy and methyl carboxylate substituents relative to the pyridine ring. Studies on closely related pyridine derivatives often show a high degree of planarity in the aromatic ring system. rsc.org

Polymorphism and Crystal Packing Effects on Material Properties

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties, such as melting point, solubility, and stability. While there are no published reports on the polymorphism of this compound, it is a phenomenon that should be considered. The way molecules pack in the crystal lattice can be influenced by factors such as the solvent used for crystallization and the crystallization temperature. A thorough investigation would involve screening for different crystalline forms to understand how crystal packing might affect the material's properties.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties such as geometry, vibrational frequencies, and electronic distribution.

Geometric parameter optimization is a fundamental DFT calculation that seeks to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. This process determines key parameters such as bond lengths, bond angles, and dihedral (torsional) angles. By comparing these calculated values with experimental data, often from X-ray crystallography, the accuracy of the computational model can be validated. google.com

Conformational analysis, an extension of geometry optimization, involves studying the different spatial arrangements (conformers) of a molecule and their relative energies. For a molecule like Methyl 5-methoxypyridine-2-carboxylate, rotation around single bonds—such as the bond connecting the ester group to the pyridine (B92270) ring—can lead to different conformers. DFT calculations can map the potential energy surface to identify the most stable conformer and the energy barriers between different conformations. While specific DFT-optimized geometric parameters for this compound are not detailed in the available literature, this methodology provides the standard approach for determining its most stable structure.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is related to the molecule's nucleophilicity or basicity. Conversely, the LUMO is the innermost empty orbital that can accept electrons, and its energy level corresponds to the molecule's electrophilicity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for predicting the chemical stability and reactivity of a molecule.

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO.

A small HOMO-LUMO gap suggests that the molecule is more polarizable and has higher chemical reactivity and lower kinetic stability.

This energy gap is instrumental in understanding the electronic transitions and charge transfer that can occur within the molecule. Although specific calculated values for this compound were not found, the following table provides a representative example of FMO analysis for a different heterocyclic compound to illustrate the concept.

| Parameter | Energy (eV) |

|---|---|

| EHOMO (Highest Occupied Molecular Orbital) | -6.2967 |

| ELUMO (Lowest Unoccupied Molecular Orbital) | -1.8096 |

| Energy Gap (ΔE = ELUMO - EHOMO) | 4.4871 |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites. An MEP map displays the electrostatic potential on the electron density surface, allowing for the identification of electron-rich and electron-deficient regions.

The different colors on an MEP map indicate varying levels of electrostatic potential:

Red: Represents regions of high electron density and negative electrostatic potential. These are the most favorable sites for electrophilic attack (nucleophilic centers).

Blue: Represents regions of low electron density and positive electrostatic potential. These are susceptible to nucleophilic attack (electrophilic centers).

Green: Indicates regions of neutral or near-zero potential.

For this compound, one would predict that the electronegative oxygen atoms of the carbonyl and methoxy (B1213986) groups, as well as the nitrogen atom of the pyridine ring, would be electron-rich (red) regions, making them likely sites for interaction with electrophiles. The hydrogen atoms and regions near the pyridine ring's carbon atoms would likely be electron-deficient (blue), indicating sites for potential nucleophilic interactions.

From the HOMO and LUMO energy values obtained through DFT, a set of global reactivity descriptors can be calculated to quantify a molecule's chemical behavior. These indices provide a more quantitative measure of reactivity than the HOMO-LUMO gap alone. Key descriptors include:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2: Measures the ability of a molecule to attract electrons.

Chemical Hardness (η) = (I - A) / 2: Measures the resistance of a molecule to change its electron distribution. Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S) = 1 / (2η): The reciprocal of hardness; soft molecules are more reactive.

Electrophilicity Index (ω) = μ² / (2η) where μ = -χ: Measures the propensity of a species to accept electrons.

The table below provides an illustrative example of calculated reactivity indices for a representative molecule.

| Reactivity Descriptor | Calculated Value (eV) |

|---|---|

| Ionization Potential (I) | 6.2967 |

| Electron Affinity (A) | 1.8096 |

| Electronegativity (χ) | 4.0532 |

| Chemical Hardness (η) | 2.2436 |

| Chemical Softness (S) | 0.2229 |

| Electrophilicity Index (ω) | 3.6596 |

Molecular Dynamics Simulations

While DFT calculations provide information on static, optimized structures, Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecules. MD simulations model the motions of atoms and molecules over time by solving Newton's equations of motion, providing a "movie" of molecular behavior.

An MD simulation of this compound, typically in the presence of a solvent like water, would reveal its conformational landscape and dynamic properties. Such a simulation could provide insights into:

Conformational Flexibility: How the molecule flexes, bends, and rotates over time. This includes observing the rotational freedom of the methoxy and methyl ester groups and the preferred orientations they adopt in solution.

Solvent Interactions: The formation and breaking of interactions (like hydrogen bonds, if applicable) between the solute molecule and the surrounding solvent molecules.

Time-Averaged Properties: Calculating average structural properties over the course of the simulation to understand the molecule's behavior in a dynamic environment, which is often more representative of its state in solution than a single, static structure in a vacuum.

Although no specific MD simulation studies on this compound are present in the searched literature, this computational technique remains the primary method for exploring the dynamic behavior and conformational preferences of a molecule in a realistic environment.

Interactions with Solvents and Biological Environments

The chemical behavior and biological activity of this compound are significantly influenced by its interactions with surrounding environments, such as solvents or the active site of a biological target. Computational methods, particularly molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM) calculations, are instrumental in elucidating these interactions at an atomic level.

In aqueous and polar organic solvents, the molecule's pyridine nitrogen, methoxy oxygen, and carbonyl oxygen atoms can act as hydrogen bond acceptors, influencing its solubility and conformational preferences. rsc.orgresearchgate.net Theoretical models can predict the stability of different solvated states and the energy barriers for conformational changes. For instance, in protic solvents, the solvation of the nitrogen lone pair can affect the acidity of the pyridine ring and its reactivity. cdnsciencepub.com The reaction dynamics, such as esterification or hydrolysis, are heavily dependent on the solvent environment, with solvents like pyridine or dimethylformamide (DMF) potentially playing a direct role in the reaction mechanism beyond simple solvation. researchgate.netresearchgate.net

In a biological context, such as the binding pocket of an enzyme, computational docking and MD simulations can predict the preferred binding orientation of this compound. These models can identify key interactions, including:

Hydrogen Bonding: With amino acid residues like serine, threonine, or tyrosine.

π-π Stacking: Between the pyridine ring and aromatic residues such as phenylalanine or tryptophan.

Hydrophobic Interactions: Involving the methyl groups and nonpolar regions of the binding site.

These simulations provide insights into the binding affinity and selectivity of the compound, guiding the design of more potent analogues.

Quantum Chemical Calculations

Quantum chemical calculations, predominantly using Density Functional Theory (DFT), are a cornerstone for investigating the electronic structure and predicting various properties of this compound.

Theoretical calculations are highly effective in predicting and interpreting the spectroscopic data of molecules. By optimizing the molecular geometry at a specific level of theory (e.g., B3LYP with a 6-311++G(d,p) basis set), researchers can compute various spectroscopic parameters. rsc.org

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C NMR chemical shifts. These predicted values, when compared to experimental data, help in the definitive assignment of signals and provide confidence in the determined structure.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivative of the energy with respect to atomic displacements. The computed IR spectrum can be compared with the experimental spectrum to identify characteristic functional group vibrations, such as the C=O stretch of the ester, the C-O-C stretches of the methoxy and ester groups, and the pyridine ring vibrations. rsc.org

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transitions between molecular orbitals. This allows for the prediction of the absorption wavelengths (λ_max) and oscillator strengths, which correspond to the peaks observed in a UV-Vis spectrum. These calculations help identify the nature of the electronic transitions, such as n→π* or π→π*.

Below is an interactive table showing representative predicted spectroscopic data for this compound, based on typical DFT calculation results for similar structures.

| Property | Predicted Value | Significance |

| ¹H NMR (δ, ppm) | ||

| H3 | ~7.5-7.8 | Influenced by adjacent ester and ring nitrogen. |

| H4 | ~7.2-7.4 | Affected by neighboring methoxy group. |

| H6 | ~8.2-8.5 | Downfield shift due to proximity to electronegative ring nitrogen. |

| OCH₃ (methoxy) | ~3.9-4.1 | Typical range for an aryl methoxy group. |

| OCH₃ (ester) | ~3.8-4.0 | Typical range for a methyl ester. |

| ¹³C NMR (δ, ppm) | ||

| C=O (ester) | ~165-170 | Characteristic chemical shift for an ester carbonyl carbon. |

| C2 | ~148-152 | Attached to the ester group and ring nitrogen. |

| C5 | ~155-160 | Attached to the electron-donating methoxy group. |

| IR Frequencies (cm⁻¹) | ||

| C=O Stretch | ~1720-1740 | Strong absorption, characteristic of the ester carbonyl group. |

| C-O-C Stretch | ~1250-1300 (Aryl ether), ~1100-1150 (Ester) | Vibrations associated with the methoxy and ester functional groups. |

| Pyridine Ring Stretches | ~1580-1620 | Multiple bands corresponding to C=C and C=N stretching within the aromatic ring. |

| UV-Vis (λ_max, nm) | ~230-250, ~280-300 | Corresponds to π→π* and n→π* electronic transitions of the aromatic system. |

Note: These are estimated values for illustrative purposes. Actual calculated values depend on the specific level of theory, basis set, and solvent model used.

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. The NLO response of a molecule is governed by its hyperpolarizabilities. Computational methods can predict these properties, providing a way to screen potential NLO candidates without synthesis. The first-order hyperpolarizability (β) is a key parameter for second-order NLO effects. nih.gov

Calculations for pyridine derivatives show that substituent groups have a dramatic effect on the hyperpolarizability. tandfonline.com While the specific value for this compound is not widely reported, general principles can be applied. The molecule possesses both an electron-donating group (methoxy) and an electron-withdrawing group (methoxycarbonyl), which can create a dipole moment and enhance the NLO response. Theoretical studies on similar substituted pyridines are often performed using ab initio molecular orbital methods at correlated levels, such as Coupled-Cluster (CCSD) or Møller–Plesset perturbation theory (MP2), in combination with a finite field procedure. tandfonline.comunamur.be The choice of functional and basis set, such as CAM-B3LYP with 6-311++g(d,p), is crucial for obtaining accurate results. researchgate.net

Structure-Property Relationships (SPR) and Quantitative Structure-Activity Relationships (QSAR)

QSAR studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. wjpsonline.com This is achieved by calculating a set of molecular descriptors that quantify various aspects of the molecule's physicochemical properties. For this compound and its analogues, these descriptors can be computed to predict activities such as enzyme inhibition or antimicrobial effects. nih.govnih.gov

Key computational descriptors include:

Electronic Descriptors: Derived from the electronic structure, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of chemical reactivity and stability. rsc.org Other electronic descriptors include dipole moment, partial atomic charges, and electrostatic potential maps.

Topological Descriptors: Numerical values derived from the 2D representation of the molecule, describing its size, shape, and branching.

An interactive table of important computational descriptors and their relevance is provided below.

| Descriptor | Typical Calculation Method | Relevance in QSAR |

| E_HOMO (Energy of HOMO) | DFT, Semi-empirical | Relates to the ability to donate electrons; important in charge-transfer interactions. |

| E_LUMO (Energy of LUMO) | DFT, Semi-empirical | Relates to the ability to accept electrons; indicates susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap (E_LUMO - E_HOMO) | DFT, Semi-empirical | Correlates with chemical reactivity, kinetic stability, and polarizability. |

| Dipole Moment (µ) | DFT, Ab initio | Influences solubility, membrane permeability, and dipole-dipole interactions with a target. |

| Global Hardness (η) | Calculated from E_HOMO/LUMO | Measures resistance to change in electron distribution; related to stability. rsc.org |

| Global Softness (S) | Calculated from Hardness | The reciprocal of hardness; indicates higher reactivity. rsc.org |

| Global Electrophilicity Index (ω) | Calculated from E_HOMO/LUMO | Quantifies the ability of a molecule to accept electrons. rsc.org |

The substituents on the pyridine ring—the methoxy group at position 5 and the methyl carboxylate group at position 2—are critical in defining the molecule's electronic properties, reactivity, and ultimately its biological function. nih.gov

The methoxy group (-OCH₃) at the 5-position exerts a dual electronic effect:

Inductive Effect (-I): The oxygen atom is more electronegative than carbon, leading to a weak electron-withdrawing effect through the sigma bond framework.

Mesomeric Effect (+M): The lone pairs on the oxygen atom can be delocalized into the pyridine ring's π-system, resulting in a strong electron-donating effect. The +M effect generally dominates, increasing the electron density at the ortho and para positions (C4 and C6).

The methyl carboxylate group (-COOCH₃) at the 2-position is primarily electron-withdrawing due to both inductive (-I) and mesomeric (-M) effects of the carbonyl group.

Computational studies, such as Natural Bond Orbital (NBO) analysis, can quantify these effects by calculating charge distributions. The interplay of these groups governs the molecule's reactivity. For example, the increased electron density from the methoxy group can influence the pKa of the pyridine nitrogen and affect the molecule's susceptibility to electrophilic aromatic substitution. Conversely, the electron-withdrawing ester group deactivates the ring towards electrophilic attack but can activate it for nucleophilic substitution. This substitution pattern also influences the acidity of the ring protons; computational pKa calculations show that methoxy groups can acidify adjacent C-H bonds. researchgate.net These electronic modifications directly impact how the molecule interacts with biological targets, affecting binding affinity and efficacy. mdpi.com

Role as a Pharmaceutical Intermediate and Scaffold

As a chemical intermediate, this compound offers a reactive and adaptable framework for constructing a variety of more elaborate molecular structures. Its functional groups provide handles for synthetic transformations, enabling its incorporation into larger, more complex drug candidates.

The ester functionality of this compound is a key feature for its potential use in prodrug strategies. Carboxylic acid groups on active drug molecules are often esterified to create prodrugs with improved pharmacokinetic properties, such as enhanced membrane permeability and oral bioavailability. In one study, 3-amino-2-arylcarboxamido-thieno[2-3-b]pyridines, which have demonstrated potent anti-proliferative activity, were synthesized with the potential for the amide to be hydrolyzed in vivo, suggesting a possible pro-drug pathway. mdpi.com While specific examples involving this compound are not detailed, the principle of using the carboxylate moiety for prodrug development is a well-established strategy in medicinal chemistry.

The pyridine ring is the second most utilized nitrogen heterocycle in pharmaceuticals approved by the U.S. Food and Drug Administration (FDA). nih.gov Pyridine and its derivatives, including pyridine carboxylates, are considered "privileged scaffolds" in medicinal chemistry. nih.govresearchgate.netingentaconnect.com This term refers to molecular frameworks that are capable of binding to multiple, distinct biological targets, thereby serving as a rich source for the development of new drugs across different therapeutic areas. researchgate.net

The versatility of the pyridine nucleus allows for extensive structural modifications, which can fine-tune the biological activity of the resulting compounds. researchgate.netnih.gov Pyridine carboxylic acid isomers have historically led to a multitude of drugs for treating conditions such as cancer, tuberculosis, diabetes, and hypertension. nih.govnih.gov The presence of the nitrogen atom in the aromatic ring and the carboxylate group allows for specific interactions with biological receptors and enzymes, making this scaffold highly valuable in contemporary drug design. nih.govnih.gov

This compound is a valuable starting material for the synthesis of more complex heterocyclic systems. For instance, the insertion of a methoxypyridine motif into tetracyclic scaffolds has been shown to produce compounds with improved activity and better drug-like properties, such as solubility. nih.gov In one research effort, methoxypyridine-derived compounds were synthesized as gamma-secretase modulators for potential use in Alzheimer's disease, demonstrating that these frameworks could cross the blood-brain barrier and engage with their therapeutic target. nih.gov

Furthermore, various synthetic strategies utilize pyridine carboxylate derivatives to construct novel molecular architectures. For example, methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates have been synthesized and evaluated for their antitumor activity. nih.gov The synthesis of these complex molecules often begins with simpler, functionalized pyridine building blocks, highlighting the role of compounds like this compound as foundational elements in the construction of new chemical entities with therapeutic potential. nih.govresearchgate.net

Therapeutic Modalities and Target Engagement

Derivatives built upon the methoxypyridine carboxylate scaffold have shown promise in various therapeutic areas, most notably in oncology. The specific arrangement of functional groups allows these molecules to interact with and modulate the activity of key biological targets involved in disease progression.

The pyridine scaffold is a core component of numerous anticancer agents. nih.govarabjchem.org Pyridine derivatives have been shown to exhibit cytotoxic and anti-proliferative effects against a range of cancer cell lines through mechanisms such as the activation of apoptosis. researchgate.net

Research has demonstrated the anti-proliferative potential of various substituted pyridine carboxylates. A study on novel methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates revealed their ability to inhibit the growth of triple-negative breast cancer (TNBC) cells. nih.gov Specifically, one derivative, Methyl 3-(4-methoxyphenyl)thieno[3,2-b]pyridine-2-carboxylate, showed significant activity against the MDA-MB-231 cell line. nih.gov Similarly, other studies have found that pyridine-based hybrids can exhibit potent anti-proliferative activity against breast (MCF-7), liver (HepG2), and colon (Caco2) cancer cell lines. nih.govnih.gov

The table below summarizes the growth inhibitory effects of selected pyridine carboxylate derivatives on different cancer cell lines.

| Compound | Cancer Cell Line | Activity (GI₅₀) | Reference |

| Methyl 3-(4-methoxyphenyl)thieno[3,2-b]pyridine-2-carboxylate | MDA-MB-231 | 13 µM | nih.gov |

| Ethyl 4-amino-2-benzyl-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate | MCF-7 | 0.013 µM | mdpi.com |

| 5-hydroxy-4-methylpyridine-2-carboxaldehyde thiosemicarbazone | L1210 leukemia | Active in vivo | nih.gov |

| 3-hydroxy-4-methylpyridine-2-carboxaldehyde thiosemicarbazone | L1210 leukemia | Active in vivo | nih.gov |

GI₅₀: The concentration of the drug that causes 50% inhibition of cell growth.

DNA gyrase is an essential bacterial enzyme that controls the topological state of DNA and is a well-established target for antibacterial agents. researchgate.netnih.gov The inhibition of its ATPase activity, located in the GyrB subunit, blocks bacterial DNA replication and leads to cell death. researchgate.net

While research directly linking this compound to DNA gyrase inhibition is limited, the broader class of heterocyclic compounds, including pyridine derivatives, has been explored for this mechanism. als-journal.com Natural products like coumarins inhibit the ATPase activity of DNA gyrase. researchgate.net The development of novel synthetic inhibitors often incorporates heterocyclic scaffolds designed to bind to the ATP-binding site of the GyrB subunit. researchgate.netbrc.hu For example, pyridothienopyrimidine derivatives have been synthesized and shown to possess potent dual inhibitory activity against both DNA gyrase and topoisomerase IV, another essential bacterial enzyme. nih.gov This line of research suggests that the pyridine carboxylate framework could be a viable starting point for designing novel DNA gyrase inhibitors.

Anticancer Activity and Inhibition of Cell Proliferation

Cytotoxicity Against Various Cancer Cell Lines (e.g., HepG2, DU145, MDA-MB-231)

Thienopyrimidine derivatives, which share structural similarities with pyridine carboxylates, have demonstrated notable cytotoxic and antiproliferative effects against several human cancer cell lines. Studies have focused on their efficacy against breast cancer lines such as MCF-7 and the triple-negative MDA-MB-231.

One study reported the development of ethyl 4-amino-5-methyl-2-substituted-thieno[2,3-d]pyrimidine-6-carboxylates. nih.gov The antiproliferative activity of these compounds was evaluated against both MCF-7 (estrogen receptor-positive) and MDA-MB-231 cell lines. nih.govmdpi.com Compound 2 from this series showed a significant antiproliferative effect on the MCF-7 cell line, with an IC50 value of 0.013 µM. researchgate.net Furthermore, this compound, along with a related derivative 3 , exhibited high selectivity indices, particularly against the MCF-7 line, suggesting a greater cytotoxic effect on cancer cells compared to normal cells. nih.gov Specifically for the MDA-MB-231 cell line, compound 2 and another derivative, 6 , showed the highest selectivity. nih.gov Research has also indicated that certain methyl 3-arylthieno[3,2-b]pyridine-2-carboxylate derivatives possess antitumor activity against MDA-MB-231 cells, with one compound in particular causing a decrease in viable cell number and proliferation. mdpi.com

Table 1: Antiproliferative Activity of Selected Thienopyrimidine Derivatives

| Compound | Target Cell Line | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|

| Compound 2 | MCF-7 | 0.013 researchgate.net | 15.8 nih.gov |

| Compound 3 | MCF-7 | - | 19.3 nih.gov |

| Compound 2 | MDA-MB-231 | - | 3.7 nih.gov |

| Compound 6 | MDA-MB-231 | - | 3.54 nih.gov |

| Cisplatin | MCF-7 | - | 2.36 nih.gov |

| Cisplatin | MDA-MB-231 | - | 25 nih.gov |

IC50: The concentration of a drug that is required for 50% inhibition in vitro. SI: Selective Index, the ratio of cytotoxicity on normal cells to cancer cells.

Neurodegenerative Disorders: Potential Neuroprotective Effects

The neuroprotective potential of compounds structurally related to this compound has been investigated, particularly in the context of complex neurodegenerative disorders like Alzheimer's disease. An arylhydrazone derivative of 5-methoxyindole-2-carboxylic acid, which shares a methoxy-substituted aromatic carboxylate motif, has shown promise in preclinical models. mdpi.com

In a rat model of Alzheimer's-type dementia induced by scopolamine, this derivative demonstrated beneficial effects on memory and learning. mdpi.com The compound effectively counteracted the scopolamine-induced decrease in brain-derived neurotrophic factor (BDNF) and acetylcholine (B1216132) levels in the hippocampus. It also helped normalize the activity of acetylcholine esterase, an enzyme that breaks down acetylcholine. mdpi.com Furthermore, the derivative showed potent antioxidant effects by reducing lipid peroxidation and enhancing the activity of the antioxidant enzyme catalase, suggesting a multitargeted approach to neuroprotection. mdpi.com

Other research has explored the neuroprotective effects of mGluR5 antagonists like 2-methyl-6-(phenylethynyl)-pyridine (MPEP). nih.govnih.gov MPEP has shown the ability to reduce glutamate-induced toxicity in neuronal cultures and protect against striatal damage in excitotoxicity models. nih.gov These studies highlight the therapeutic potential of pyridine derivatives in mitigating neuronal damage associated with neurodegenerative conditions.

Antimicrobial and Antibacterial Activities

Pyridine-based compounds are actively being explored for their efficacy against a range of microbial pathogens.

A key strategy in developing new antibacterial agents is the targeting of essential bacterial enzymes that are absent in humans. Acetyl-CoA carboxylase (ACC), crucial for fatty acid synthesis in bacteria, is one such target. nih.gov Specifically, the biotin (B1667282) carboxylase (BC) subunit of ACC has been the focus of inhibition studies. nih.gov

Thieno[2,3-d]pyrimidine derivatives have been designed as inhibitors of tRNA-(N¹G37) methyltransferase (TrmD), an essential enzyme in many bacterial pathogens. researchgate.net A series of these derivatives demonstrated nanomolar potency against TrmD in vitro. researchgate.net Docking studies with N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides showed good activity against Gram-positive bacteria like S. aureus and B. subtilis, with conformational analysis suggesting a capacity for at least partial inhibition of the TrmD active site. researchgate.net

The antifungal properties of pyridine carboxamide derivatives have been evaluated against various phytopathogenic fungi. In one study, a series of novel pyridine carboxamides were synthesized and tested, with some compounds showing good in vitro activity. nih.gov Compound 3f (6-chloro-N-(2-(phenylamino)phenyl)nicotinamide) was particularly effective against Botrytis cinerea, the fungus responsible for gray mold disease. nih.gov Its efficacy was found to be comparable to the commercial fungicide thifluzamide (B1681302) both in vitro and in vivo. nih.gov The mechanism of action was linked to the inhibition of succinate (B1194679) dehydrogenase (SDH), a key enzyme in fungal respiration. nih.gov Other studies have also confirmed the antifungal potential of various imidazo[1,2-a]pyridine (B132010) derivatives. researchgate.net

Table 2: In Vivo Antifungal Efficacy against B. cinerea

| Compound | Concentration (mg/L) | Preventative Efficacy (%) |

|---|---|---|

| Compound 3f | 200 | 53.9 nih.gov |

| 100 | 49.0 nih.gov | |

| 50 | 27.1 nih.gov | |

| Thifluzamide | 200 | 55.2 nih.gov |

| 100 | 41.2 nih.gov |

Bacterial biofilms present a significant challenge in treating chronic infections due to their increased resistance to conventional antibiotics. Research into biofilm inhibitors has included pyridine-related structures. While specific data on this compound is limited, studies on related heterocyclic compounds provide insight into this area. For instance, novel 2-(2-amino-6-arylpyrimidin-4-yl) quinazolin-4(3H)-ones were synthesized and assayed for biofilm inhibition against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Several of these compounds effectively inhibited biofilm formation, with IC50 values in the low micromolar range (~20 µM). nih.gov Dimerisation of 5-aryl-2-aminoimidazoles, another class of related compounds, has also been shown to significantly increase anti-biofilm activity against bacteria such as Salmonella Typhimurium, Escherichia coli, and Staphylococcus aureus. nih.gov

Anti-Inflammatory Effects (e.g., NO Inhibitory Activity)

Excessive production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of many inflammatory diseases. lookchem.com Consequently, the inhibition of NO production is a key therapeutic strategy. Phytochemicals and synthetic compounds are often evaluated for their ability to suppress NO in activated macrophages. mdpi.com

While direct studies on this compound are not prominent in the initial search, the broader class of compounds is relevant. For example, certain chalcone (B49325) derivatives have been identified as potent inhibitors of NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. nih.gov Research has also shown that NO can trigger an anti-inflammatory feedback loop in phagocytes, indicating the complexity of its role in inflammation. researchgate.net Ruthenium complexes containing pyridine-like ligands have also demonstrated anti-inflammatory effects by inhibiting iNOS and reducing paw edema in animal models. nih.gov This body of research supports the potential for pyridine-based structures to modulate inflammatory pathways by targeting NO production.

Anti-HIV Integrase Inhibition

The pyridine moiety is a key structural feature in several compounds developed as HIV-1 integrase inhibitors. This class of antiretroviral drugs blocks the action of integrase, an essential enzyme for the replication of the virus by inserting its viral genome into the host cell's DNA. While direct studies on this compound are not extensively documented in this context, the core structure is related to compounds that have been investigated for this purpose. For instance, the development of pyridoxine (B80251) hydroxamic acids and 2-hydroxy-3-pyridylacrylic acid derivatives has provided insights into how the pyridine ring can be oriented to chelate essential metal ions in the integrase active site, thereby inhibiting its function.